molecular formula C17H20N2O4S B4965648 N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B4965648
M. Wt: 348.4 g/mol
InChI Key: ZKYNNBNBSSMTEK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring and a sulfamoyl group attached to a benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached via a sulfonation reaction, where a sulfonyl chloride reacts with the benzamide intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and sulfamoyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)benzamide: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    3-[methyl(propyl)sulfamoyl]benzamide: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds.

    N-(2-hydroxyphenyl)-3-[methyl(ethyl)sulfamoyl]benzamide: Similar structure but with a different alkyl group, which may affect its reactivity and interactions.

Uniqueness

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the combination of its functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-11-19(2)24(22,23)14-8-6-7-13(12-14)17(21)18-15-9-4-5-10-16(15)20/h4-10,12,20H,3,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYNNBNBSSMTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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